![molecular formula C20H20N2O5S B4334702 N-(bicyclo[2.2.1]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4334702.png)
N-(bicyclo[2.2.1]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide
Overview
Description
N-(bicyclo[221]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is a complex organic compound featuring a unique bicyclic structure combined with a nitro-substituted dibenzofuran and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Attachment of the Dibenzofuran Moiety: The dibenzofuran structure can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Diels-Alder reaction and nitration steps, and employing automated systems for the coupling and sulfonamide formation reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and dibenzofuran moieties.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include oxidized derivatives of the bicyclic and dibenzofuran structures.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Biological Probes: The compound can be used in the design of probes for studying biological systems due to its ability to interact with various biomolecules.
Industry
Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, while the sulfonamide group can form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-2-ylmethyl)-dibenzo[b,d]furan-2-sulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
7-nitrodibenzo[b,d]furan-2-sulfonamide: Lacks the bicyclic structure, potentially altering its physical and chemical properties.
Uniqueness
N-(bicyclo[2.2.1]hept-2-ylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is unique due to the combination of its bicyclic structure, nitro group, and sulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-7-nitrodibenzofuran-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-22(24)15-3-5-17-18-10-16(4-6-19(18)27-20(17)9-15)28(25,26)21-11-14-8-12-1-2-13(14)7-12/h3-6,9-10,12-14,21H,1-2,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPIHVWHLMZSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CNS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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